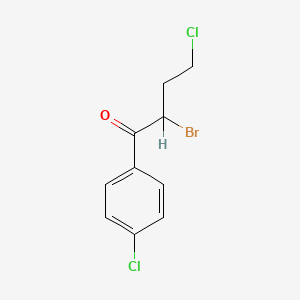
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Übersicht
Beschreibung
The compound of interest, 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, is a halogenated ketone with potential relevance in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related halogenated compounds involves various strategies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine, followed by a Pd-catalyzed Suzuki cross-coupling reaction to yield various derivatives . Another related compound, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, was prepared via electrooxidative chlorination, demonstrating the versatility of electrochemical methods in synthesizing halogenated compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one.
Molecular Structure Analysis
The molecular structure of halogenated compounds is often characterized by the presence of halogen atoms, which can influence the electronic properties of the molecule. For example, the molecular structure of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione consists of two p-chloro phenyl rings connected to a 1,4-trans enedione moiety, with the crystal structure exhibiting specific halogen interactions . This suggests that the molecular structure of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one would also be influenced by the presence of bromine and chlorine atoms, potentially affecting its reactivity and crystal packing.
Chemical Reactions Analysis
The chemical reactivity of halogenated compounds can vary widely. The study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives revealed insights into their reactivity and electronic properties through Frontier molecular orbital analysis and non-linear optical properties studies . Similarly, the photochemical synthesis of 2-substituted benzo[b]furans from 2-chlorophenol derivatives indicates that halogen atoms can participate in reactions leading to the formation of new C-C and C-O bonds . These findings could be relevant when considering the chemical reactions that 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by their molecular structure and the nature of the halogen atoms. For instance, the crystal structure analysis of halogenated compounds provides insights into their solid-state properties, such as the planarity of the molecule and the type of halogen interactions present . The electrochemical synthesis of related compounds also highlights the importance of reaction conditions, such as solvent systems and temperature, on the yield and selectivity of the reactions . These aspects are crucial for understanding the behavior of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one in various environments and conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structures of Chlorophenyl Butanones
Studies on the synthesis and crystal structures of compounds similar to "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" reveal insights into their molecular configurations and interactions. For example, the synthesis of bis(chlorophenyl) butene diones has been detailed, highlighting the molecular structure and interactions within the crystal, such as C—Cl⋯Cl and C–Br⋯Br interactions (Lastovickova, Scala, & Sausa, 2018).
Metabolic Detoxication Studies
Glutathione and Epoxide Hydrolase in Metabolism
Research on chloroprene metabolism by glutathione and epoxide hydrolase in liver microsomes provides insights into detoxication pathways, revealing how electrophilic chlorinated aldehydes and ketones, similar to "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one", are processed in biological systems (Munter et al., 2003).
Chemical Structure and Reactivity
Crystal Structure of Cyproconazole
Research on the crystal structure of cyproconazole, a compound containing a chlorophenyl group, provides insights into the hydrogen bonding and weak interactions that may also be relevant to the structural analysis of "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" (Kang et al., 2015).
Optical and Electronic Properties
Resonant Photoionization Spectroscopy
Investigations into the conformational landscape of chlorophenyl ethanol and its hydrated complexes through resonant two-photon ionization spectroscopy offer insights into optical and electronic properties that could be relevant for studying "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" (Rondino et al., 2016).
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O/c11-9(5-6-12)10(14)7-1-3-8(13)4-2-7/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWOHFEUUFTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958652 | |
| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |
CAS RN |
3760-66-5 | |
| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,4'-dichlorobutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,4'-dichlorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


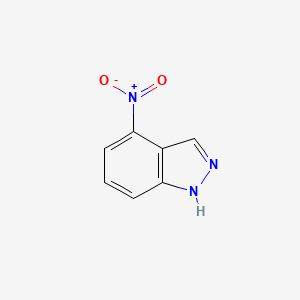
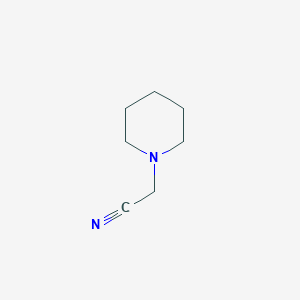
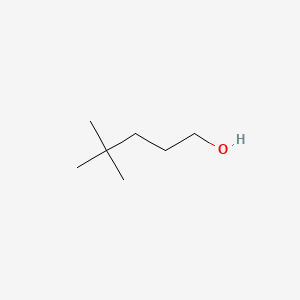

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)
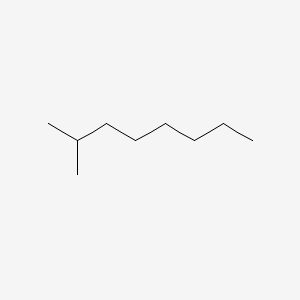
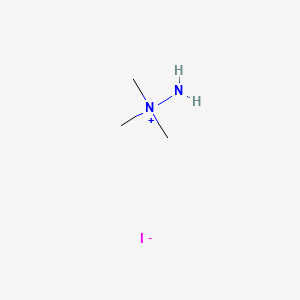
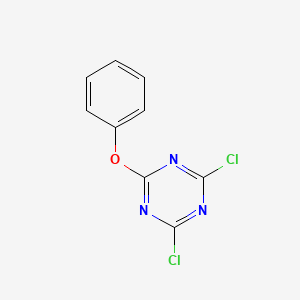
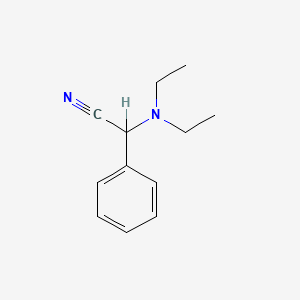
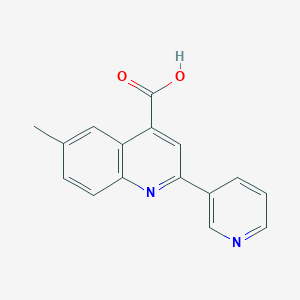
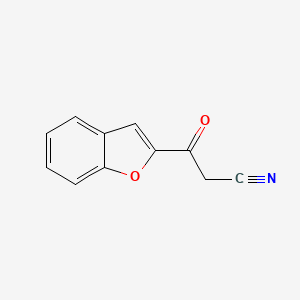
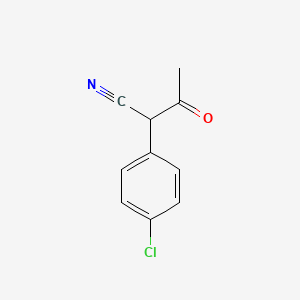
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)